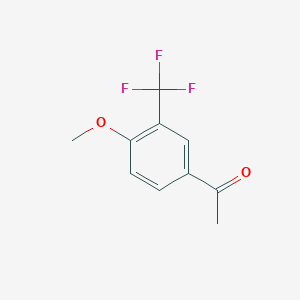
喹喔啉-5-甲醛
描述
Quinoxaline-5-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O. It is a derivative of quinoxaline, which is a fused bicyclic system consisting of a benzene ring and a pyrazine ring. Quinoxaline-5-carbaldehyde is known for its diverse biological activities and is used in various scientific research applications.
科学研究应用
Quinoxaline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoxaline derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
作用机制
Target of Action
Quinoxaline-5-carbaldehyde, like other quinoxaline derivatives, has been found to exhibit a wide range of biological activities . It interacts with various targets, receptors, and microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical processes .
Result of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
生化分析
Biochemical Properties
Quinoxaline-5-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes such as oxidoreductases, which are responsible for catalyzing oxidation-reduction reactions. The aldehyde group in quinoxaline-5-carbaldehyde can form covalent bonds with the active sites of these enzymes, leading to inhibition or modulation of their activity . Additionally, quinoxaline-5-carbaldehyde has been shown to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
Quinoxaline-5-carbaldehyde exerts significant effects on various types of cells and cellular processes. In cancer cells, for instance, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . This compound also affects gene expression by modulating transcription factors and other regulatory proteins. In immune cells, quinoxaline-5-carbaldehyde can alter cytokine production, thereby influencing the immune response. Furthermore, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of quinoxaline-5-carbaldehyde involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, through covalent and non-covalent interactions . For example, the aldehyde group can form Schiff bases with amino groups in proteins, leading to enzyme inhibition or activation. Additionally, quinoxaline-5-carbaldehyde can modulate gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinoxaline-5-carbaldehyde can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels . Over time, the degradation products of quinoxaline-5-carbaldehyde may exhibit different biological activities, which can influence the overall effects on cellular function. Long-term studies have indicated that prolonged exposure to quinoxaline-5-carbaldehyde can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of quinoxaline-5-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, quinoxaline-5-carbaldehyde can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects. These findings highlight the importance of dosage optimization in the use of quinoxaline-5-carbaldehyde for therapeutic purposes.
Metabolic Pathways
Quinoxaline-5-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its oxidation by aldehyde dehydrogenases to form quinoxaline-5-carboxylic acid . This metabolic conversion is crucial for the detoxification and elimination of the compound from the body. Additionally, quinoxaline-5-carbaldehyde can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.
Transport and Distribution
The transport and distribution of quinoxaline-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, quinoxaline-5-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.
Subcellular Localization
Quinoxaline-5-carbaldehyde exhibits specific subcellular localization patterns that influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For instance, the presence of nuclear localization signals can direct quinoxaline-5-carbaldehyde to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can facilitate its accumulation in mitochondria, affecting cellular respiration and energy production.
准备方法
Synthetic Routes and Reaction Conditions: Quinoxaline-5-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with glyoxal, followed by oxidation. The reaction typically takes place in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of quinoxaline-5-carbaldehyde often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions: Quinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-5-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoxaline-5-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products:
Oxidation: Quinoxaline-5-carboxylic acid.
Reduction: Quinoxaline-5-methanol.
Substitution: Various substituted quinoxaline derivatives.
相似化合物的比较
Quinoxaline: The parent compound, lacking the aldehyde group.
Quinoxaline-2-carbaldehyde: Another aldehyde derivative with the functional group at a different position.
Quinoxaline-5-carboxylic acid: The oxidized form of quinoxaline-5-carbaldehyde.
Uniqueness: Quinoxaline-5-carbaldehyde is unique due to its specific structural features and reactivity. The presence of the aldehyde group at the 5-position allows for selective chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
属性
IUPAC Name |
quinoxaline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYMORBKJLAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342505 | |
| Record name | Quinoxaline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141234-08-4 | |
| Record name | 5-Quinoxalinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141234-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


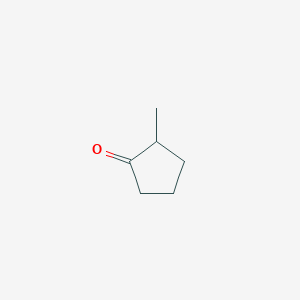

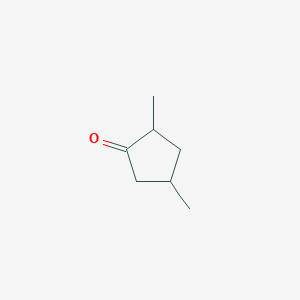
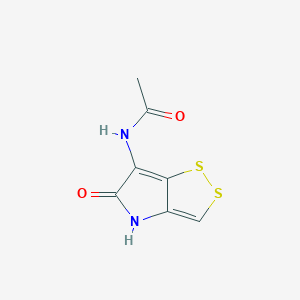

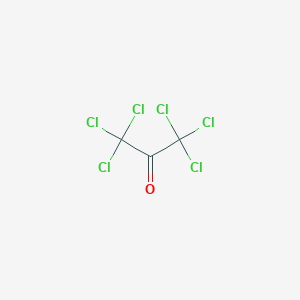
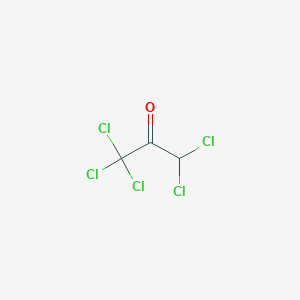
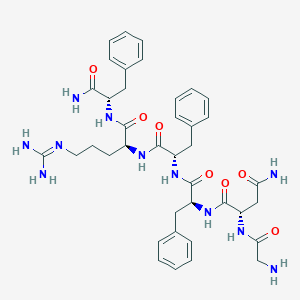


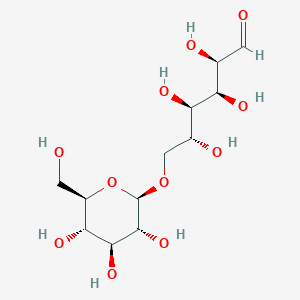
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
